![molecular formula C10H16ClNO B1471610 Cyclopentyl(furan-2-yl)methanamine hydrochloride CAS No. 2097949-78-3](/img/structure/B1471610.png)
Cyclopentyl(furan-2-yl)methanamine hydrochloride
Overview
Description
Cyclopentyl(furan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H16ClNO . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for Cyclopentyl(furan-2-yl)methanamine hydrochloride is 1S/C10H15NO.ClH/c11-8-9-5-7-3-2-4-10(9)6-1;/h5,7-8,10H,1-4,6,11H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Cyclopentyl(furan-2-yl)methanamine hydrochloride is a powder at room temperature . The molecular weight of the compound is 177.67 .Scientific Research Applications
Sirtuin 2 Inhibitors
“Cyclopentyl(furan-2-yl)methanamine hydrochloride” derivatives have been identified as new human Sirtuin 2 inhibitors . Sirtuin 2 (SIRT2), a member of the sirtuin family, has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . Thus, SIRT2 inhibitors have been involved in effective treatment strategies for related diseases .
Antimicrobial Agents
Furan derivatives, including “Cyclopentyl(furan-2-yl)methanamine hydrochloride”, have shown significant antimicrobial activity . They have been used in the creation of more effective and secure antimicrobial agents to combat microbial resistance .
Anti-Ulcer Medication
Furan-containing compounds, such as “Cyclopentyl(furan-2-yl)methanamine hydrochloride”, have shown anti-ulcer properties . They have been used in the treatment of ulcers .
Diuretic Medication
Furan derivatives have been used as diuretic medication . They help increase the amount of water and salt expelled from the body as urine .
Muscle Relaxants
Furan-containing compounds have been used as muscle relaxants . They help relieve muscle spasms, pain, and discomfort .
Anti-Protozoal Medication
Furan derivatives have shown anti-protozoal activity . They have been used in the treatment of diseases caused by protozoa .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
cyclopentyl(furan-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(8-4-1-2-5-8)9-6-3-7-12-9;/h3,6-8,10H,1-2,4-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIVUXKJBGEOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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